molecular formula C4H2BrF3N2 B1278561 5-Bromo-4-(trifluoromethyl)-1H-imidazole CAS No. 219534-99-3

5-Bromo-4-(trifluoromethyl)-1H-imidazole

Cat. No. B1278561
CAS RN: 219534-99-3
M. Wt: 214.97 g/mol
InChI Key: BHAQQAXRVFYODC-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)-1H-imidazole is a chemical compound with the molecular formula C5H2BrF3N2 . It is a derivative of imidazole, a heterocyclic organic compound. The compound contains a bromine atom and a trifluoromethyl group attached to the imidazole ring .


Synthesis Analysis

The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-imidazole and its derivatives often involves the use of trifluoromethyl-containing building blocks or the direct introduction of a trifluoromethyl group . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-(trifluoromethyl)-1H-imidazole is characterized by an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. One of the carbon atoms in the ring is substituted with a bromine atom, and another carbon atom is substituted with a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-(trifluoromethyl)-1H-imidazole are diverse. For example, it can undergo reactions with amines to form substituted pyridines . The reaction conditions may vary depending on the specific reactants and the desired products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-(trifluoromethyl)-1H-imidazole are influenced by its molecular structure. It has a molecular weight of 242.00 g/mol . The presence of the bromine atom and the trifluoromethyl group can affect its reactivity and other properties .

Scientific Research Applications

Anticancer Research

5-Bromo-4-(trifluoromethyl)-1H-imidazole: is a compound that has been studied for its potential use in anticancer treatments. The presence of the imidazole ring is significant in many drugs that target cancer cells. The trifluoromethyl group can improve the compound’s metabolic stability and its ability to interact with biological targets .

Antimicrobial and Antifungal Applications

This compound also shows promise in antimicrobial and antifungal applications. The bromine and trifluoromethyl groups are known to enhance the bioactivity of molecules, making them effective in combating various bacterial and fungal pathogens .

Agricultural Chemical Development

In the agricultural sector, 5-Bromo-4-(trifluoromethyl)-1H-imidazole derivatives can be used to develop new pesticides and herbicides. The structural motif of trifluoromethylpyridines, to which this compound is related, is common in active agrochemical ingredients due to their unique physicochemical properties .

Material Science

The unique properties of the trifluoromethyl group make this compound a candidate for creating advanced materials. Its potential applications include the development of novel polymers and coatings that require specific chemical resistance or stability .

Pharmaceutical Intermediates

As an intermediate, 5-Bromo-4-(trifluoromethyl)-1H-imidazole is valuable in synthesizing various pharmaceutical compounds. Its modified derivatives can lead to the development of new drugs with improved pharmacokinetic properties .

Biochemical Research

In biochemical research, this compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. This can provide insights into the design of new therapeutic agents .

Safety And Hazards

5-Bromo-4-(trifluoromethyl)-1H-imidazole is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for 5-Bromo-4-(trifluoromethyl)-1H-imidazole and its derivatives could involve the development of new synthetic methods and the exploration of their applications in various fields. It is expected that many novel applications of trifluoromethylpyridine, a structurally similar compound, will be discovered in the future .

properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAQQAXRVFYODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442757
Record name 4-Bromo-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(trifluoromethyl)-1H-imidazole

CAS RN

219534-99-3
Record name 4-Bromo-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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